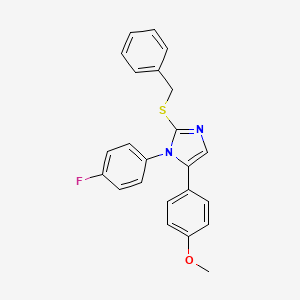

![molecular formula C18H18N2O5S B2431314 N-[4-(2-氧代吡咯烷-1-基)苯基]-2,3-二氢-1,4-苯并二噁英-6-磺酰胺 CAS No. 931010-68-3](/img/structure/B2431314.png)

N-[4-(2-氧代吡咯烷-1-基)苯基]-2,3-二氢-1,4-苯并二噁英-6-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

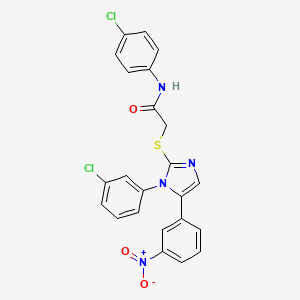

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a benzo[b][1,4]dioxine moiety and a sulfonamide group.

Molecular Structure Analysis

The pyrrolidine ring in the compound is a saturated scaffold, which allows efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also contributes to the three-dimensional coverage of the molecule .科学研究应用

- 该化合物中的吡咯烷环是设计新型生物活性分子的多功能支架。 药物化学家广泛利用吡咯烷类结构来开发治疗人类疾病的化合物 。吡咯烷环的 sp3 杂化允许有效地探索药效团空间,有助于药物设计。

- 一些与我们的化合物具有结构特征的吡咯烷-2-酮衍生物表现出抗氧化性能 。抗氧化剂在保护细胞免受氧化应激和预防各种疾病方面起着至关重要的作用。

- 研究人员已经研究了微生物分离物对抗菌剂 1-辛基吡咯烷-2-酮(一种相关化合物)的降解。 了解降解途径和动力学对于环境和药物应用至关重要 .

- 来自 Tsukamurella sp. E105 的酶已被用作生物催化剂来合成手性吡咯烷-2-酮衍生物。 这些酶能够实现高度对映选择性的转化,这在药物合成中非常有价值 .

- 研究人员已经使用相关化合物合成了新的 [N'-烷基(杂芳基)亚基]-4-(杂)芳基-2-氧代吡咯烷-1-乙酰肼。 这些衍生物是各种化学转化中的构建模块 .

药物发现与药物化学

抗氧化活性

生物降解研究

生物催化和对映选择性合成

合成化学

作用机制

Target of Action

The primary target of this compound is the colchicine-binding site on microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.

Mode of Action

This compound acts as an antimicrotubule agent . It interacts with its target by docking to the colchicine-binding site on microtubules . This interaction leads to the depolymerization of microtubules , disrupting their structure and function .

Biochemical Pathways

The disruption of microtubule structure and function affects several biochemical pathways. Most notably, it blocks cell cycle progression in the G2/M phase . This blockage prevents cells from undergoing mitosis, thereby inhibiting cell proliferation.

Pharmacokinetics

The pyrrolidine ring, a common feature in these compounds, is known to efficiently explore the pharmacophore space due to sp3-hybridization . This feature, along with the non-planarity of the ring, contributes to the compound’s bioavailability .

Result of Action

The compound’s action results in antiproliferative activity in the low nanomolar to low micromolar range on human HT-1080, HT-29, M21, and MCF7 cancer cell lines . This means that the compound is effective in inhibiting the growth of these cancer cells.

生化分析

Biochemical Properties

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as tubulin, where it binds to the colchicine-binding site, leading to microtubule depolymerization . This interaction disrupts the polymerization of tubulin, which is essential for cell division and intracellular transport. Additionally, the compound has been shown to exhibit antiproliferative activity in various cancer cell lines, indicating its potential as an anticancer agent .

Cellular Effects

The effects of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide on cellular processes are profound. It influences cell function by blocking cell cycle progression in the G2/M phase, thereby inhibiting cell division . This compound also affects cell signaling pathways, particularly those involved in microtubule dynamics. By causing microtubule depolymerization, it disrupts the normal functioning of the cytoskeleton, leading to altered cellular metabolism and gene expression .

Molecular Mechanism

At the molecular level, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide exerts its effects through binding interactions with tubulin. The compound docks at the colchicine-binding site on tubulin, preventing the polymerization of microtubules . This inhibition of microtubule assembly disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may influence gene expression by altering the stability and localization of microtubules, which are critical for intracellular transport and signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide have been observed to change over time. The compound exhibits stability under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its antiproliferative effects in vitro, with consistent inhibition of cell division and microtubule dynamics

Dosage Effects in Animal Models

The effects of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide vary with different dosages in animal models. At lower doses, the compound exhibits significant antiproliferative and antitumor activity without noticeable toxicity . At higher doses, toxic effects such as weight loss, organ toxicity, and behavioral changes have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in potential therapeutic applications.

Metabolic Pathways

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve oxidation, reduction, and conjugation processes that facilitate the compound’s excretion from the body. The metabolic pathways also influence the compound’s bioavailability and pharmacokinetics, affecting its overall efficacy and safety .

Transport and Distribution

Within cells and tissues, N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to cross cell membranes and accumulate in target tissues. This distribution pattern is crucial for its therapeutic effects, as it ensures that the compound reaches its intended sites of action .

Subcellular Localization

The subcellular localization of N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is primarily within the cytoplasm, where it interacts with microtubules . The compound’s localization is facilitated by its binding to tubulin, which directs it to the cytoskeleton. This subcellular targeting is essential for its function as a microtubule inhibitor, as it allows the compound to effectively disrupt microtubule dynamics and exert its antiproliferative effects .

属性

IUPAC Name |

N-[4-(2-oxopyrrolidin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O5S/c21-18-2-1-9-20(18)14-5-3-13(4-6-14)19-26(22,23)15-7-8-16-17(12-15)25-11-10-24-16/h3-8,12,19H,1-2,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDAWKNDWSYNKTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,5S)-8-(pyridin-2-ylmethyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2431232.png)

![7-chloro-N-(3,4-dimethoxyphenyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2431238.png)

![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]methanamine](/img/no-structure.png)

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-(2-methylcyclohexyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2431242.png)

![5-bromo-N-(pyrazolo[1,5-a]pyridin-5-yl)furan-2-carboxamide](/img/structure/B2431245.png)

![N-(1-(3-(tert-butyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide](/img/structure/B2431250.png)

![N'-[(1E)-(2-phenoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2431251.png)